molecular formula C15H23N3O2S B2711331 2-(cyclopentylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1797638-60-8

2-(cyclopentylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2711331
CAS RN: 1797638-60-8
M. Wt: 309.43
InChI Key: NICHNOJIVQVDOC-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, also known as CPPT, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. CPPT is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Scientific Research Applications

Heterocyclic Compound Synthesis and Evaluation

Heterocyclic compounds derived from similar acetamide precursors have been extensively studied for their potential antitumor activities. These compounds, including various heterocyclic derivatives such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have been synthesized using one-pot reactions under mild conditions. These syntheses explore the diversity of the reactive sites and potential for further biological investigations. For instance, some derivatives have shown high inhibitory effects when screened for antiproliferative activity against human cancer cell lines like breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been characterized and studied for their structural properties and potential antioxidant activities. These studies involve the synthesis of novel Co(II) and Cu(II) coordination complexes, showing significant antioxidant activity as determined by various in vitro assays, such as DPPH, ABTS, and FRAP (K. Chkirate et al., 2019).

Antimicrobial and Insecticidal Applications

Compounds synthesized from similar precursors have also been evaluated for their antimicrobial and insecticidal properties. For example, certain heterocyclic compounds incorporating a thiadiazole moiety have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (A. Fadda et al., 2017).

Antitumor and Antioxidant Evaluations

Novel N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and evaluated for their antitumor and antioxidant activities. Some compounds in this category have shown promising results, highlighting the potential for developing new therapeutic agents (W. Hamama et al., 2013).

Molecular Docking and Alzheimer's Disease

Research into 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides has revealed a class of compounds that inhibit acetylcholinesterase and amyloid β aggregation, suggesting a multifunctional approach to Alzheimer's disease treatment. These compounds have shown potent activity in both in vitro assays and molecular docking studies (Tarana Umar et al., 2019).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c19-15(11-21-14-3-1-2-4-14)17-12-9-16-18(10-12)13-5-7-20-8-6-13/h9-10,13-14H,1-8,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICHNOJIVQVDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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